
C.I.直接橙102
描述
C.I. Direct Orange 102 is a dye that can be used in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has been shown to have antiviral activity against a number of viruses, including human pathogens .
Molecular Structure Analysis
The molecular formula of C.I. Direct Orange 102 is C34H21N6Na3O11S2. Its molecular weight is 822.7 g/mol.Chemical Reactions Analysis
C.I. Direct Orange 102 has been shown to have antiviral activity against a number of viruses . It binds to viral RNA polymerase and prevents transcription of viral RNA into DNA by binding to the enzyme’s active site and blocking access to the DNA template strand .Physical And Chemical Properties Analysis
C.I. Direct Orange 102 is an orange powder . Its molecular formula is C34H21N6Na3O11S2 and its molecular weight is 822.7 g/mol.科学研究应用
Textile Dyeing and Printing
C.I. Direct Orange 102 is primarily used in the textile industry for dyeing and printing on cellulose fibers . Its molecular structure allows for strong adherence to cellulose, resulting in vibrant and long-lasting colors. The dye is known for its excellent levelness, ensuring uniform color distribution without patches or variations.
Viral Infection Diagnosis
Research indicates that Calcomine Orange 2RS can be utilized in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has demonstrated antiviral activity against several viruses, making it a valuable tool in the development of diagnostic assays and potentially aiding in the visualization of viral particles under a microscope.
Antiviral Research
Beyond diagnosis, C.I. Direct Orange 102 shows promise in antiviral research due to its activity against various human pathogens . This property could be harnessed to study the mechanisms of viral infection and replication, as well as to screen for potential antiviral compounds.
Bioremediation Studies
The compound is subject to bioremediation research, where specific strains of bacteria, such as Pseudomonas fluorescens, are used to break down the dye in textile effluents . This application is crucial for environmental protection, aiming to reduce the impact of industrial dyes on ecosystems.
Chemical Analysis and Quality Control
In chemical manufacturing and quality control, the dye content and solubility of C.I. Direct Orange 102 are important parameters. Its solubility profile and consistent IR spectrum make it suitable for analytical purposes, ensuring product consistency and purity .
Occupational Health Studies
Calcomine Orange 2RS is part of a class of chemicals whose metabolic conversion in vivo is a subject of occupational health studies . These studies focus on understanding the azoreduction of benzidine-based dyes and their potential carcinogenic effects, which is critical for ensuring the safety of workers in industries that use these dyes.
作用机制
Target of Action
C.I. Direct Orange 102, also known as Calcomine Orange 2RS, is primarily used as a dyeing agent for cotton fabrics . Its primary targets are the cotton fibers, where it binds to create a vibrant orange color.
Mode of Action
The compound interacts with cotton fibers through a process known as adsorption . This process involves the dye molecules attaching themselves to the surface of the cotton fibers. The dye’s chemical structure, which includes sulfonate groups, allows it to form strong bonds with the cellulose in the cotton .
Biochemical Pathways
While the exact biochemical pathways affected by CIThe dye’s adsorption onto the cotton fiber can be influenced by various factors, including the pH of the dye bath and the presence of other chemicals .
Pharmacokinetics
The dye is highly soluble in water, which allows it to be evenly distributed throughout the dye bath and absorbed by the cotton fibers
Result of Action
The result of C.I. Direct Orange 102’s action is the production of a vibrant orange color on the dyed cotton fabric. The dye’s stability ensures that the color remains bright and resistant to washing .
Action Environment
The action of C.I. Direct Orange 102 is influenced by various environmental factors. The pH of the dye bath can affect the dye’s adsorption onto the cotton fibers . Additionally, the temperature and duration of the dyeing process can impact the depth of color achieved .
安全和危害
属性
IUPAC Name |
trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXGZHJENSOMLV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H21N6Na3O11S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83221-74-3 | |
| Record name | p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Calcomine Orange 2RS used for in plant virology research?
A1: Calcomine Orange 2RS, often used in combination with Luxol Brilliant Green BL, is a stain used to visualize viral inclusion bodies within plant cells under a light microscope. [, , ] These inclusion bodies are aggregates of viral proteins and nucleic acids that form during viral replication. Identifying these characteristic structures helps researchers diagnose viral infections in plants.
Q2: How does Calcomine Orange 2RS help identify viral infections?
A2: Different viruses can induce the formation of distinct inclusion bodies within infected plant cells. These inclusions vary in shape, size, and location within the cell. [] Calcomine Orange 2RS helps visualize these differences by staining the inclusion bodies a distinctive orange color, making them easily distinguishable from the surrounding plant cell structures. [, , ] This visual identification, combined with other diagnostic techniques, aids in confirming the presence and type of viral infection.
Q3: Can you give an example of how Calcomine Orange 2RS has been used to identify a specific virus?
A3: Researchers used Calcomine Orange 2RS staining to identify Tospovirus infection in Hosta plants. [] They observed characteristic Tospovirus cytoplasmic inclusions within the symptomatic leaf tissues, which helped confirm the diagnosis along with other molecular methods.
Q4: Are there limitations to using Calcomine Orange 2RS for viral identification?
A4: While a useful tool, Calcomine Orange 2RS staining alone cannot definitively diagnose a viral infection. It is crucial to combine this technique with other methods, such as electron microscopy for visualizing viral particles, serological assays for detecting viral proteins, and molecular techniques like PCR for identifying viral genetic material. [, , ]
Q5: Where can I find more information about Calcomine Orange 2RS and its use in plant virology?
A5: For detailed protocols and applications of Calcomine Orange 2RS staining in plant virology, resources like "Light and Electron Microscopy of Plant Virus Inclusions" by R.G. Christie and J.R. Edwardson are valuable references. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



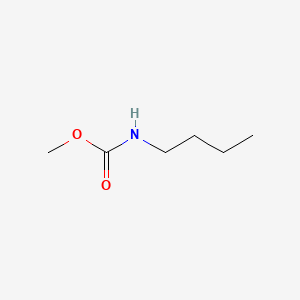
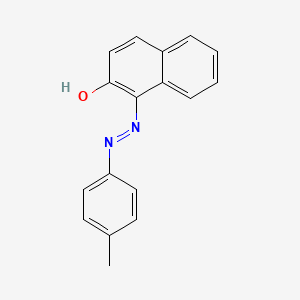


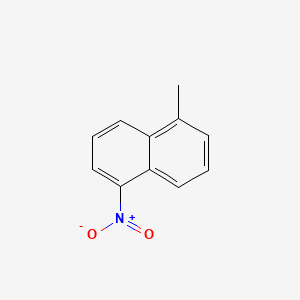

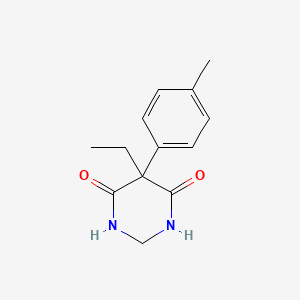

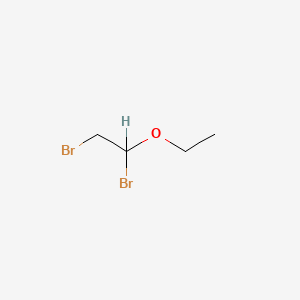
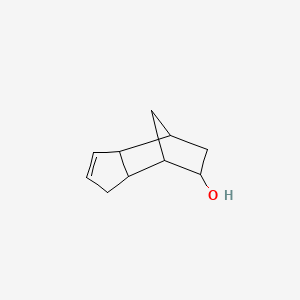

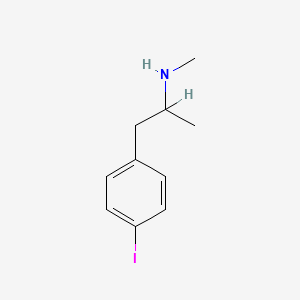
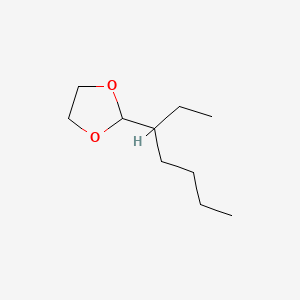
![Butanoic acid, 2-methyl-5-(2-methyl-3-methylenebicyclo[2.2.1]hept-2-yl)-2-penten-1-yl ester](/img/structure/B1607208.png)